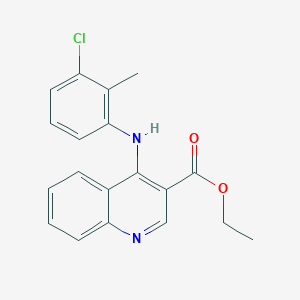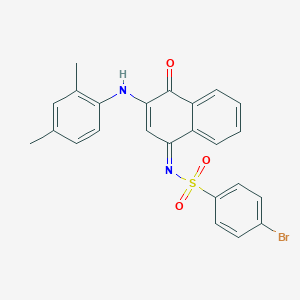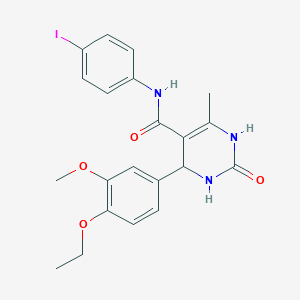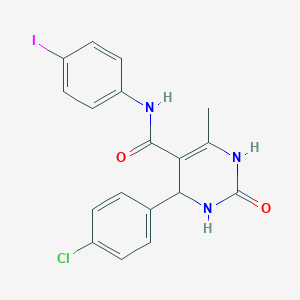
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate, also known as CQ1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of quinolinecarboxylates and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways such as the NF-κB and MAPK pathways. It has also been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been found to exhibit antioxidant activity and inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs.
However, one of the limitations of using Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in lab experiments is its relatively low yield. The synthesis method of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate yields only around 70%, which makes it difficult to obtain large quantities of the compound for further studies.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate. One of the directions is to further investigate its mechanism of action and the signaling pathways involved in its anti-cancer and anti-inflammatory effects. Another direction is to develop more efficient synthesis methods to obtain larger quantities of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate for further studies. Additionally, future studies could investigate the potential use of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in combination with other drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate involves the reaction of 3-chloro-2-methylaniline with ethyl 3-oxo-4-quinolinecarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate obtained through this method is reported to be around 70%.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been studied for its potential use in various scientific research applications. One of the most significant applications of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate is in the field of cancer research. Studies have shown that Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to be effective against drug-resistant cancer cells.
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to be effective against inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C19H17ClN2O2 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
ethyl 4-(3-chloro-2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)14-11-21-17-9-5-4-7-13(17)18(14)22-16-10-6-8-15(20)12(16)2/h4-11H,3H2,1-2H3,(H,21,22) |
Clave InChI |
DKVPDVJTIJZRBH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)C |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)


![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)